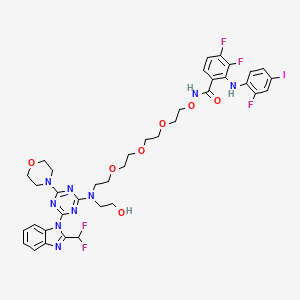

Mek/PI3K-IN-2

Description

Properties

Molecular Formula |

C38H41F5IN9O7 |

|---|---|

Molecular Weight |

957.7 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |

InChI |

InChI=1S/C38H41F5IN9O7/c39-26-7-6-25(32(31(26)41)45-28-8-5-24(44)23-27(28)40)35(55)50-60-22-21-59-20-19-58-18-17-57-16-10-51(9-13-54)36-47-37(52-11-14-56-15-12-52)49-38(48-36)53-30-4-2-1-3-29(30)46-34(53)33(42)43/h1-8,23,33,45,54H,9-22H2,(H,50,55) |

InChI Key |

VAPPIXLSHDYSCY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F |

Origin of Product |

United States |

Preclinical Research into Efficacy of Dual Mek and Pi3k Pathway Inhibition

Melanoma Models

Preclinical research has demonstrated the anti-proliferative activity of Mek/PI3K-IN-2, also identified as compound 6s, in a human melanoma cell line. nih.gov The compound was developed as a novel bifunctional inhibitor targeting both the MEK and PI3K signaling pathways, which are known to be activated in various cancers, including melanoma. nih.gov

In vitro studies evaluated the effect of this compound on A375 human melanoma cells, a line known to have activated MAPK and PI3K signaling pathways. The research showed a dose-dependent decrease in cell viability when treated with the inhibitor. nih.gov Specifically, this compound exhibited superior anti-proliferative activity compared to a related compound (6r), with an IC₅₀ value of 9.9 μM in the A375 cell line. nih.gov

The mechanism of action was confirmed through Western blot analysis, which showed that this compound robustly suppresses the phosphorylation of key downstream effectors in both pathways. In A375 cells, the compound led to a significant reduction in the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated AKT (pAKT). nih.gov The inhibition of pAKT was particularly significant in A375 cells when compared to the related compound 6r. nih.gov This dual suppression confirms that this compound functionally inhibits both the MEK/ERK and PI3K/AKT signaling cascades as intended by its design. nih.gov

Interactive Data Table: Efficacy of this compound in Melanoma Model

| Cancer Model | Cell Line | Key Findings |

| Melanoma | A375 | Demonstrated superior anti-proliferative activity with an IC₅₀ of 9.9 μM. nih.gov |

| Significantly reduced phosphorylation of both pERK1/2 and pAKT. nih.gov | ||

| Showed a more robust reduction of pAKT compared to related compounds. nih.gov |

Based on a comprehensive review of preclinical research, there is no specific information available for a compound named “this compound” in the context of breast cancer models.

Extensive searches of scientific literature did not yield any studies mentioning "this compound." This suggests that this particular compound may not have been investigated in breast cancer research, or it may be designated by a different name in published studies.

However, there is a significant body of preclinical research on the broader strategy of dual inhibition of the MEK and PI3K pathways in breast cancer. These studies utilize various other named inhibitors to achieve this dual blockade and have shown promising results in different breast cancer subtypes.

Elucidation of Molecular Mechanisms of Action of Dual Mek and Pi3k Pathway Inhibition

Analysis of Downstream Effector Modulation

The efficacy of dual MEK and PI3K inhibition is evident in the significant modulation of key downstream effector proteins that are critical for cell growth and survival.

ERK1/2 Phosphorylation Dynamics

The MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes. aacrjournals.org MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.com Activated ERK1/2, in turn, phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby controlling gene expression, proliferation, and survival. oncotarget.com

Dual inhibition strategies that include a MEK inhibitor component, such as in the case of Mek/PI3K-IN-2, directly target the phosphorylation and activation of ERK1/2. This leads to a marked decrease in the levels of phosphorylated ERK1/2 (pERK1/2). nih.gov However, a feedback mechanism has been observed where inhibition of MEK can lead to the activation of the PI3K/AKT pathway, highlighting the interconnectedness of these two pathways. aacrjournals.org This feedback can occur through the relief of a negative feedback loop on receptor tyrosine kinases like ERBB3. aacrjournals.org

The combination of a MEK inhibitor with a PI3K inhibitor is designed to counteract this feedback loop, leading to a more sustained and complete suppression of downstream signaling. Studies have shown that while a MEK inhibitor alone can reduce pERK levels, the combination with a PI3K inhibitor can prevent the compensatory activation of AKT, leading to a more potent anti-proliferative and pro-apoptotic effect. nih.gov

Table 1: Impact of MEK Inhibition on ERK1/2 Phosphorylation

| Cell Line | Treatment | Change in pERK1/2 | Reference |

|---|---|---|---|

| HCC827 (EGFR mutant) | AZD6244 (MEK inhibitor) | Sufficiently inhibited | aacrjournals.org |

| Rhabdomyosarcoma (RD) cells | AZD6244 (MEK inhibitor) | Reduced | nih.gov |

| KRAS mutant cancer cells | PD0325901 (MEK1/2 inhibitor) | Inhibited (IC50 of 10-20 nmol/L) | aacrjournals.org |

AKT Phosphorylation and Activation States

The PI3K/AKT pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. wikipedia.org Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). aacrjournals.org Activated AKT then phosphorylates a host of downstream targets, promoting cell survival and proliferation. aging-us.com

Dual inhibition with a compound like this compound directly targets the PI3K component, leading to a reduction in AKT phosphorylation and activation. This is crucial as the PI3K/AKT pathway is often hyperactivated in cancers, frequently due to mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN. wikipedia.orgaacrjournals.org

Interestingly, inhibition of the MEK pathway alone can sometimes lead to an increase in AKT phosphorylation as a feedback response. aacrjournals.org Therefore, the simultaneous inhibition of both MEK and PI3K is essential to block this escape mechanism and effectively shut down both pro-survival pathways. nih.gov The combination of PI3K and MEK inhibitors has been shown to synergistically reduce the phosphorylation of both AKT and ERK. nih.gov

Table 2: Effect of Dual Inhibition on AKT Phosphorylation

| Cell Line Type | Treatment | Effect on pAKT | Reference |

|---|---|---|---|

| HER2-amplified/EGFR-mutant cancer cells | AZD6244 (MEK inhibitor) | Increased | aacrjournals.org |

| Rhabdomyosarcoma (RD) cells | AZD8055 (mTORC1/2 inhibitor) + AZD6244 (MEK inhibitor) | Reduced | nih.gov |

| CRLF2r ALL cell lines | PI3K/mTOR inhibitors | Inhibited | ashpublications.org |

mTOR Pathway Effectors (e.g., pS6, 4EBP1)

The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of both the PI3K/AKT and MEK/ERK pathways. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2. mdpi.com mTORC1, in particular, is a central regulator of protein synthesis and cell growth, and its activity is stimulated by both AKT and ERK signaling. nih.gov

mTORC1 promotes protein synthesis by phosphorylating two key substrates: the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). mdpi.com Phosphorylation of S6K leads to its activation and subsequent phosphorylation of the ribosomal protein S6 (pS6), a marker of mTORC1 activity. nih.gov Phosphorylation of 4EBP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of mRNAs that are crucial for cell growth and proliferation. mdpi.com

Dual inhibition of MEK and PI3K effectively converges to suppress mTORC1 activity. By blocking both major upstream inputs to mTORC1, this combination therapy leads to a significant reduction in the phosphorylation of both S6 and 4EBP1. nih.govaacrjournals.org This comprehensive blockade of mTORC1 signaling is a critical component of the anti-tumor activity of dual MEK/PI3K inhibitors.

Regulation of Cell Cycle Proteins (e.g., p21, p27kip1, Cyclin D1, Cyclin E)

The progression of the cell cycle is tightly controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. The MEK/ERK and PI3K/AKT pathways exert significant influence over these regulatory proteins.

Cyclin D1 and Cyclin E: Cyclin D1 is a key regulator of the G1 to S phase transition, and its expression is promoted by the MEK/ERK pathway. molbiolcell.orgresearchgate.net The PI3K/AKT pathway also contributes to the stabilization of Cyclin D1. tandfonline.com Dual inhibition of MEK and PI3K would therefore be expected to decrease the levels of Cyclin D1, leading to a G1 cell cycle arrest. Cyclin E, which is also critical for the G1/S transition, can be indirectly affected by changes in Cyclin D1 and CDK inhibitor levels. molbiolcell.org

p21 and p27kip1: The CDK inhibitors p21 and p27kip1 act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. immunologyresearchjournal.com The PI3K/AKT pathway can lead to the cytoplasmic mislocalization and inactivation of p27. tandfonline.com The MEK/ERK pathway can also suppress p27 levels. researchgate.net Therefore, dual inhibition of these pathways can lead to an increase in the nuclear levels and activity of p21 and p27kip1, further contributing to cell cycle arrest. tandfonline.comnih.gov

Impact on Apoptotic Pathways (e.g., Bim)

The induction of apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer therapies eliminate tumor cells. The MEK/ERK and PI3K/AKT pathways play significant roles in regulating apoptosis, primarily through their effects on the Bcl-2 family of proteins.

Bim is a pro-apoptotic BH3-only protein that is a critical mediator of apoptosis induced by the inhibition of survival signaling pathways. plos.org Both the MEK/ERK and PI3K/AKT pathways can suppress the activity and expression of Bim. aging-us.com ERK can phosphorylate and target Bim for degradation, while AKT can phosphorylate and inactivate the FOXO3a transcription factor, which is responsible for transcribing the BIM gene. plos.orgaacrjournals.org

Dual inhibition of MEK and PI3K leads to an increase in the levels and activity of Bim, thereby promoting apoptosis. aacrjournals.org This de-repression of Bim is a key mechanism underlying the synergistic pro-apoptotic effects observed with combined MEK and PI3K inhibition. spandidos-publications.com

Transcriptomic and Proteomic Changes Induced by Dual Inhibition

The profound effects of dual MEK and PI3K inhibition on cellular signaling are reflected in widespread changes at the transcriptomic and proteomic levels.

Transcriptomic Changes: Gene expression profiling has revealed that dual inhibition leads to significant alterations in the transcription of genes involved in cell cycle progression, apoptosis, and metabolism. For example, the expression of genes encoding pro-apoptotic proteins like Bim can be upregulated, while genes promoting proliferation, such as those encoding cyclins, can be downregulated. plos.org Transcriptomic analysis can also reveal feedback mechanisms and potential resistance pathways that may be activated in response to treatment. nih.gov

Proteomic Changes: Proteomic analyses, including mass spectrometry-based approaches, have provided a global view of the changes in protein expression and phosphorylation that occur following dual MEK/PI3K inhibition. acs.org These studies have confirmed the downregulation of key signaling nodes like pERK and pAKT, as well as their downstream effectors. nih.gov Phosphoproteomics, in particular, can rapidly reveal the dynamic and reversible regulation of signaling pathways in response to inhibitors. nih.gov Furthermore, proteomic studies can identify novel protein targets and biomarkers associated with drug response and resistance. acs.org

Gene Expression Profiling

The concurrent inhibition of MEK and PI3K by a compound such as this compound induces substantial changes in the transcriptional landscape of cancer cells. These alterations are a direct consequence of blocking the downstream signaling effectors of both pathways, which include a multitude of transcription factors responsible for cell growth, proliferation, and survival.

Research using dual MEK and PI3K inhibitors has revealed significant shifts in gene expression profiles. For instance, studies have shown that while single-agent MEK inhibition can lead to the upregulation of genes involved in receptor tyrosine kinase (RTK) signaling as a resistance mechanism, the addition of a PI3K inhibitor can abrogate this effect. nih.gov A key downstream effector that is consistently modulated is the transcription factor c-Myc, a potent oncogene. Inhibition of both MEK/ERK and PI3K/AKT pathways has been shown to lead to the proteolytic degradation of c-Myc, resulting in broad transcriptional changes. nih.gov

Furthermore, the dual blockade has a significant impact on the expression of cell cycle regulators. A notable example is the downregulation of Cyclin D1, a critical protein for G1 phase progression. Synergistic downregulation of both Cyclin D1 mRNA and protein levels is observed with combined MEK and PI3K inhibition, leading to cell cycle arrest. ucsf.edu In some cellular contexts, particularly in cells with wild-type p53, this dual inhibition can shift the cellular response from mere cell cycle arrest to apoptosis. ucsf.edu

Detailed gene expression analyses have identified specific gene signatures associated with sensitivity or resistance to dual MEK/PI3K inhibition. Genes predictive of susceptibility are often overexpressed in certain cancer subtypes, such as basal-type breast cancer. ucsf.edu

Table 1: Representative Genes Modulated by Dual MEK/PI3K Inhibition This table is a representative summary based on published findings for various dual MEK/PI3K inhibitors.

| Gene | Pathway Association | Effect of Dual Inhibition | Reference |

|---|---|---|---|

| c-Myc | Proliferation, Cell Growth | Downregulation | nih.gov |

| Cyclin D1 (CCND1) | Cell Cycle Progression | Downregulation | ucsf.edu |

| Receptor Tyrosine Kinases (e.g., EGFR, HER2) | Survival Signaling | Abrogation of feedback upregulation | ucsf.edu |

| Bim (BCL2L11) | Apoptosis | Upregulation | aacrjournals.org |

| MKP3 (DUSP6) | MAPK Pathway Feedback | Upregulation | nih.gov |

Phosphoproteomics and Kinome Reprogramming

Phosphoproteomics and kinome profiling offer a dynamic view of the signaling networks within a cell and how they are rewired in response to therapeutic intervention. The dual inhibition of MEK and PI3K with a compound like this compound causes profound and widespread reprogramming of the cellular kinome. oup.comresearchgate.net

Upon treatment with dual inhibitors, a rapid decrease in the phosphorylation of direct downstream targets of both pathways is observed. This includes a reduction in phosphorylated ERK (p-ERK), the substrate of MEK, and phosphorylated AKT (p-AKT), a key effector of PI3K. Current time information in রাজশাহী জেলা, BD.nih.gov The inhibition of these central nodes leads to a cascade of downstream effects, including the reduced phosphorylation of S6 ribosomal protein (p-S6) and 4E-BP1, which are critical for protein translation and cell growth. nih.gov

However, the cellular response is not limited to the simple inhibition of these linear pathways. Cancer cells often exhibit adaptive kinome reprogramming in an attempt to bypass the blocked pathways. nih.gov Studies utilizing multiplexed inhibitor beads and mass spectrometry (MIB/MS) have demonstrated that even with dual inhibition, extensive changes occur across the kinome. oup.comresearchgate.net These can involve the activation of other kinases and signaling pathways not directly targeted by the inhibitor. For example, some studies have noted alterations in the activity of kinases such as Aurora Kinase A (AURKA) that can limit the efficacy of PI3K pathway inhibitors. ucsf.edu

In some contexts, dual MEK/PI3K inhibition has been shown to induce a DNA damage response (DDR). Phosphoproteomic analyses have identified increased phosphorylation of proteins with the canonical [s/t]Q motif, a hallmark of the DDR. pnas.orgresearchgate.net This includes the rapid and sustained phosphorylation of sites within the DNA-dependent protein kinase (DNA-PK). pnas.orgresearchgate.net This suggests that the cytotoxic effects of dual inhibition may, in part, be mediated by the induction of a level of cellular stress that triggers the DDR, ultimately leading to apoptosis. pnas.orgresearchgate.net

Table 2: Key Phosphorylation Events Following Dual MEK/PI3K Inhibition This table presents a summary of key phosphoproteomic changes observed in studies of various dual MEK/PI3K inhibitors.

| Protein | Phosphorylation Site | Effect of Dual Inhibition | Cellular Function | Reference |

|---|---|---|---|---|

| ERK1/2 | Thr202/Tyr204 | Decreased | MAPK pathway effector | Current time information in রাজশাহী জেলা, BD.nih.gov |

| AKT | Ser473 | Decreased | PI3K pathway effector | Current time information in রাজশাহী জেলা, BD.nih.gov |

| S6 Ribosomal Protein | Ser235/236 | Decreased | Protein synthesis, cell growth | nih.gov |

| 4E-BP1 | Multiple | Decreased | Translation initiation | nih.gov |

| DNA-PKcs (PRKDC) | ABCDE cluster | Increased | DNA damage response | pnas.orgresearchgate.net |

Investigation of Resistance Mechanisms to Mek and Pi3k Pathway Inhibition

Intrinsic Resistance Mechanisms to Single-Agent MEK or PI3K Inhibition

Intrinsic resistance exists prior to the administration of therapy and is a significant hurdle for single-agent inhibitors targeting either the MEK or PI3K pathways. This pre-existing resilience in cancer cells is often rooted in the tumor's genetic landscape and the activation of alternative signaling networks that bypass the inhibited node.

The genetic makeup of a tumor is a primary determinant of its sensitivity to targeted inhibitors. Mutations in key oncogenes can render single-agent therapies ineffective from the outset. For instance, while BRAF mutant cancers often show initial sensitivity to MEK inhibition, those with concurrent mutations in the PI3K pathway may be intrinsically resistant. aacrjournals.orgresearchgate.net

Activation of the PI3K pathway, often through activating mutations in its catalytic subunit, PIK3CA, or loss-of-function mutations in the tumor suppressor PTEN, is a major mechanism of resistance to MEK inhibitors in KRAS-mutant cancers. aacrjournals.orgresearchgate.net Cells harboring both KRAS and PIK3CA mutations exhibit significantly decreased sensitivity to MEK pathway inhibition alone. aacrjournals.orgmdpi.com Similarly, the loss of PTEN function can lead to even more pronounced resistance to MEK inhibitors. aacrjournals.orgmdpi.com This is because the PI3K pathway can continue to drive cell survival and proliferation, effectively bypassing the blockade of the MEK/ERK cascade. aacrjournals.org Conversely, resistance to PI3K inhibitors can be driven by co-occurring mutations in the MAPK pathway, such as in KRAS or NRAS, which maintain proliferative signaling. mdpi.com

Table 1: Genetic Aberrations Conferring Intrinsic Resistance

| Gene | Type of Aberration | Consequence for Single-Agent Inhibition |

|---|---|---|

| PIK3CA | Activating Mutation | Confers resistance to MEK inhibitors in KRAS-mutant cancers. aacrjournals.orgresearchgate.net |

| PTEN | Loss-of-function Mutation | Leads to pronounced resistance to MEK inhibitors. aacrjournals.orgmdpi.com |

| KRAS/NRAS | Activating Mutation | Can drive resistance to PI3K inhibitors by maintaining MAPK pathway signaling. mdpi.com |

| BRAF | Activating Mutation | Tumors with concurrent PI3K pathway mutations are often resistant to MEK inhibitors. mdpi.com |

Cancer cells can survive the inhibition of one signaling pathway by shunting their proliferative and survival signals through parallel, alternative routes. The PI3K and MEK/ERK pathways are extensively interconnected with other critical signaling networks. researchgate.netportlandpress.com When one is blocked, the other can compensate, but so can entirely separate pathways. researchgate.net The Wnt/β-catenin pathway, for example, has been implicated in resistance to MEK inhibitors in colorectal cancers harboring BRAF mutations. mdpi.com The PI3K pathway itself intersects with the Wnt pathway through AKT, a downstream effector, highlighting the complex crosstalk that can undermine targeted therapy. researchgate.net While specific data on STAT3 and Hippo pathway activation as primary resistance mechanisms to MEK or PI3K inhibitors are less detailed in the provided context, they represent known parallel survival pathways that can contribute to therapeutic evasion.

Acquired Resistance Mechanisms to Dual Pathway Inhibition

Even when both MEK and PI3K pathways are inhibited simultaneously, cancer cells can develop acquired resistance over time through various adaptive mechanisms. aacrjournals.orgnih.gov This evolution allows tumors to resume growth despite the continued presence of the dual-pathway inhibitor.

One of the most common mechanisms of acquired resistance is the reactivation of signaling at the very top of the cascade, through the hyperactivation of receptor tyrosine kinases (RTKs). aacrjournals.orgnih.gov Inhibition of downstream nodes like MEK and PI3K can relieve negative feedback loops that normally keep RTK activity in check. aacrjournals.orgnih.gov This can lead to the overexpression or hyperactivation of RTKs such as EGFR, HER2, and MET. nih.govnih.gov For example, MET amplification can promote resistance to TKIs by reactivating both the PI3K/AKT and MEK/ERK pathways simultaneously, thereby circumventing the dual blockade. nih.gov This upstream reactivation restores the flow of survival signals down through multiple pathways, rendering the dual inhibitors less effective. nih.govnih.gov

The MEK/ERK and PI3K/AKT pathways are regulated by a complex network of feedback loops. nih.govnih.gov Therapeutic inhibition of these pathways can disrupt these loops, leading to unintended consequences. For instance, MEK inhibition can relieve a negative feedback loop that ERK normally exerts on upstream components, leading to the reactivation of the pathway. nih.govnih.gov This can also lead to compensatory activation of the PI3K/AKT pathway. nih.govnih.gov Studies have shown that a feedback loop between the MEK/ERK and PI3K/AKT pathways can develop in resistant cell lines, causing resistance to single-agent treatment and complicating dual-inhibition strategies. nih.gov In some models of acquired resistance to combination MEK and PI3K inhibitors, a key factor was the loss of synergy between the drugs, driven by genomic changes implicating TGFB2-EDN1 overexpression. oncotarget.com This highlights that acquired resistance can emerge not just from reactivating a single pathway, but from fundamentally altering the drug-target interaction. oncotarget.com

Table 2: Mechanisms of Acquired Resistance to Dual MEK/PI3K Inhibition

| Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|

| RTK Reactivation | Hyperactivation of upstream receptors restores signaling to multiple downstream pathways. nih.govnih.gov | EGFR, HER2, MET. nih.govnih.gov |

| Feedback Loop Disruption | Inhibition of a pathway node relieves negative feedback, causing paradoxical reactivation of the same or parallel pathways. nih.govnih.gov | ERK-to-RAF feedback, crosstalk between PI3K/AKT and MEK/ERK. nih.govnih.gov |

| Cellular Plasticity | Cells undergo phenotypic changes, such as EMT, to adopt a more resistant state. nih.govnih.gov | EMT markers (e.g., ZEB1, ZEB2), cancer stemness features. nih.gov |

Cellular plasticity refers to the ability of cancer cells to change their identity and phenotype, which can contribute significantly to drug resistance. nih.gov A key example of this is the epithelial-to-mesenchymal transition (EMT). nih.gov During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which are associated with increased motility, invasiveness, and drug resistance. Induction of EMT has been identified as a resistance mechanism to MEK and PI3K inhibitors. nih.gov Interestingly, long-term treatment with a combination of MEK and PI3K inhibitors has been shown in some models to induce a reverse process, mesenchymal-to-epithelial transition (MET), which can restore sensitivity to other targeted therapies like EGFR inhibitors. nih.gov This demonstrates that cellular plasticity is a dynamic process that can both drive resistance and potentially be exploited to overcome it. nih.gov

Advancements in Research Methodologies for Dual Pathway Inhibition Studies

In Vitro Screening and Assays

Initial evaluation of dual pathway inhibitors relies heavily on a suite of in vitro assays designed to screen for activity, confirm mechanism of action, and determine cellular consequences.

High-throughput screening (HTS) serves as a foundational tool for the discovery of novel therapeutic agents. In the context of dual pathway inhibition, HTS is employed to screen large libraries of chemical compounds to identify molecules that can simultaneously modulate both the MEK and PI3K pathways. For instance, a quantitative HTS (qHTS) approach was utilized to screen over 7,000 compounds to find candidates that could enhance the efficacy of existing cancer therapies, successfully identifying multiple kinase inhibitors targeting pathways including MEK and PI3K. nih.gov Similarly, HTS performed on extensive panels of human cancer cell lines has been used to assess sensitivity to various clinically relevant compounds, including MEK and PI3K inhibitors, revealing specific cancer types that are particularly vulnerable to this dual inhibition strategy. aacrjournals.orgnih.gov

Mek/PI3K-IN-2 (also known as compound 6s) is a potent dual inhibitor identified through such screening and development paradigms. medchemexpress.com Its inhibitory activity against key kinases in both pathways has been quantified, demonstrating its potential as a bifunctional agent.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| MEK1 | 352 |

| PI3Kα | 107 |

| PI3Kδ | 137 |

Data sourced from MedchemExpress. medchemexpress.com

Pharmacodynamic (PD) assays are essential for confirming that a compound engages its intended targets within the cell and produces the desired downstream effect. For dual MEK and PI3K inhibitors, these assays focus on measuring the phosphorylation status of key proteins within each pathway. Western blotting is a widely used technique to assess the levels of phosphorylated (activated) forms of ERK (pERK), AKT (pAKT), and downstream effectors like ribosomal protein S6 (pS6) and 4E-BP1. nih.govresearchgate.netnih.gov

Studies show that this compound effectively suppresses the levels of both pAKT and pERK1/2, confirming its dual mechanism of action at a cellular level. medchemexpress.com The combination of MEK and PI3K inhibitors consistently leads to an enhanced inhibition of S6 phosphorylation compared to single-agent treatments. nih.govresearchgate.net More advanced, multiplexed immunoassays have also been developed to simultaneously quantify total and phosphorylated levels of multiple pathway proteins (ERK1/2, MEK1/2, AKT1/2/3, and rpS6) from a single sample, providing a comprehensive view of the pharmacodynamic effects. asco.orgnih.gov

| Pathway | Primary Target | Downstream Biomarker | Assay Method |

|---|---|---|---|

| MAPK | MEK1/2 | pERK1/2 | Western Blot, ELISA, Multiplex Immunoassay |

| PI3K | PI3K | pAKT | Western Blot, ELISA, Multiplex Immunoassay |

| Pathway Convergence | mTORC1 | pS6, p4E-BP1 | Western Blot, ELISA, Multiplex Immunoassay |

A primary goal of cancer therapy is to induce cell death (apoptosis) and halt proliferation (cell cycle arrest) in tumor cells. The efficacy of dual MEK/PI3K inhibition in achieving these outcomes is evaluated using techniques such as flow cytometry. This method can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing drug-induced arrest. scispace.com For example, PI3K inhibition alone can cause growth arrest in the G1 phase. nih.gov

Furthermore, flow cytometry can quantify apoptotic cells by staining for markers like Annexin V or by measuring the sub-G1 cell population, which represents cells with fragmented DNA. scispace.comnih.gov The induction of apoptosis is also confirmed biochemically by Western blotting for cleaved caspase-3 and cleaved PARP, which are hallmarks of the apoptotic process. nih.govnih.gov Studies combining MEK and PI3K inhibitors have demonstrated a synergistic increase in apoptosis and alterations in the cell cycle, underscoring the enhanced anti-tumor effect of dual pathway blockade. researchgate.net

In Vivo Model Development and Characterization

To assess the therapeutic potential of dual inhibitors in a more complex biological system, researchers turn to in vivo models that recapitulate key aspects of human cancer.

Genetically engineered mouse models (GEMMs) are invaluable tools for preclinical research because they allow for the study of cancers that develop spontaneously in an immunocompetent host, driven by specific genetic mutations that are known to occur in human tumors. nih.gov Numerous studies have utilized GEMMs with mutations in genes like Kras, Pten, Apc, and PIK3CA to test the efficacy of combined MEK and PI3K inhibition. aacrjournals.orgharvard.eduaacrjournals.orgnih.gov

For example, dual MEK/PI3K inhibition has shown significant efficacy in delaying tumor formation and extending survival in GEMMs of pancreatic cancer driven by Kras mutations. aacrjournals.orgnih.gov Similarly, in lung cancer models driven by mutant K-Ras, the combination of MEK and PI3K inhibitors resulted in dramatic, synergistic tumor regression, whereas single-agent therapy was largely ineffective. harvard.edu These models are crucial for understanding how the genetic context of a tumor influences its response to targeted therapies and for validating the therapeutic hypothesis of dual pathway inhibition. nih.govunclineberger.org

Patient-derived xenograft (PDX) models involve the implantation of tumor fragments from a human patient directly into immunodeficient mice. These models are considered highly clinically relevant because they maintain the histopathological characteristics and genetic heterogeneity of the original patient tumor. aacrjournals.orgnih.gov PDX models have been used to test the combination of MEK and PI3K inhibitors against various cancers.

In studies on metastatic colorectal carcinomas, the dual blockade of MEK and PI3K/mTOR resulted in disease stabilization in a high percentage of PDX models harboring mutations in KRAS, NRAS, BRAF, and/or PIK3CA. aacrjournals.org Likewise, in PDX models of bladder cancer, the combination of PI3K/mTOR and MEK inhibitors effectively suppressed tumor growth. nih.gov These models provide a powerful platform for assessing therapeutic efficacy in a setting that closely mirrors the clinical diversity of human cancer and for identifying potential biomarkers of response.

Advanced Imaging Techniques in Preclinical Assessment

Advanced imaging techniques are crucial in the preclinical evaluation of dual MEK/PI3K pathway inhibition, offering non-invasive methods to monitor therapeutic efficacy and understand pharmacodynamic effects over time. These technologies provide critical insights into tumor response, preceding changes that might be observable through physical measurement alone.

Magnetic Resonance Imaging (MRI) for Tumor Volume Monitoring

Magnetic Resonance Imaging (MRI) is a powerful tool for the longitudinal assessment of tumor volume in preclinical models, providing detailed anatomical images that allow for precise measurement of tumor growth or regression in response to treatment.

In studies involving dual MEK and PI3K inhibition, serial MRI has been employed to monitor changes in tumor size in genetically engineered mouse models (GEMMs) of cancers such as pancreatic and lung cancer. For instance, in a mouse model of pancreatic ductal adenocarcinoma (PDAC), combined MEK/PI3K inhibition resulted in an initial reduction in tumor size in the majority of mice treated for 7 days, as observed through serial MRI scans. harvard.edu Similarly, in murine models of lung cancer driven by K-Ras mutations, the combination of a PI3K inhibitor (NVP-BEZ235) and a MEK inhibitor (ARRY-142886) led to significant tumor shrinkage, which was quantified through MRI. researchgate.netnih.gov

While these studies demonstrate the utility of MRI in detecting initial tumor response, they also highlight the transient nature of these effects in some cases, with tumors eventually showing increased size after a period of treatment. harvard.edu This underscores the importance of continuous monitoring with MRI to understand the durability of response to dual MEK/PI3K inhibition.

Interactive Table: MRI-Based Tumor Volume Changes with Dual MEK/PI3K Inhibition

| Cancer Model | Treatment Group | Observation Period | Key Findings |

| Pancreatic Cancer (GEMM) | Combined MEK and PI3K inhibitors | 7 days | Initial reduction in tumor size in 8 out of 10 mice. harvard.edu |

| K-Ras Mutant Lung Cancer (GEMM) | Placebo | 2 weeks | Continued tumor growth. nih.gov |

| K-Ras Mutant Lung Cancer (GEMM) | NVP-BEZ235 (PI3K inhibitor) alone | 2 weeks | Minimal effect on tumor volume. nih.gov |

| K-Ras Mutant Lung Cancer (GEMM) | ARRY-142886 (MEK inhibitor) alone | 2 weeks | Minimal effect on tumor volume. nih.gov |

| K-Ras Mutant Lung Cancer (GEMM) | NVP-BEZ235 and ARRY-142886 (Combination) | 2 weeks | Dramatic shrinkage of tumors. researchgate.netnih.gov |

Molecular Imaging (e.g., [18F]-FLT PET) for Pharmacodynamic Readouts

Molecular imaging with positron emission tomography (PET) using tracers like 3′-deoxy-3′-[18F]-fluorothymidine ([18F]-FLT) offers a non-invasive method to assess cellular proliferation, a key pharmacodynamic marker of response to anticancer therapies. mdpi.comsemanticscholar.org [18F]-FLT is a thymidine (B127349) analog that is taken up by proliferating cells, and its accumulation, as measured by PET, can serve as an early indicator of therapeutic efficacy. mdpi.com

In the context of dual MEK/PI3K inhibition, [18F]-FLT PET has been evaluated as a surrogate response biomarker in preclinical models of colorectal cancer. nih.govnih.gov Studies using human colorectal cancer xenografts in mice have shown that the combination of a PI3K inhibitor (GDC-0941) and a MEK inhibitor (PD 0325901) leads to a significant decrease in tumor [18F]-FLT uptake after just two days of treatment. nih.govplos.org This change in tracer uptake preceded observable effects on tumor volume, indicating that [18F]-FLT PET can be a valid early surrogate for the improved efficacy of combined PI3K and MEK inhibitor treatment. nih.govplos.org

Notably, in these studies, single-agent treatment with either the PI3K or MEK inhibitor alone did not result in a significant change in [18F]-FLT uptake at the early time point, further highlighting the synergistic effect of the combination therapy. nih.govplos.org These findings demonstrate the potential of [18F]-FLT PET to provide early pharmacodynamic readouts that can predict the antitumor activity of dual pathway inhibition.

Interactive Table: [18F]-FLT PET Imaging in Response to Dual MEK/PI3K Inhibition

| Cancer Model | Treatment Group | Imaging Timepoint | Key Findings |

| HCT116 Colorectal Cancer Xenograft | Control | Day 2 | No significant change in [18F]-FLT uptake. nih.govplos.org |

| HCT116 Colorectal Cancer Xenograft | PD 0325901 (MEK inhibitor) alone | Day 2 | No significant change in [18F]-FLT uptake. nih.govplos.org |

| HCT116 Colorectal Cancer Xenograft | GDC-0941 (PI3K inhibitor) alone | Day 2 | No significant change in [18F]-FLT uptake. nih.govplos.org |

| HCT116 Colorectal Cancer Xenograft | PD 0325901 and GDC-0941 (Combination) | Day 2 | Statistically significant decrease of 18% in tumor [18F]-FLT uptake. nih.govplos.org |

Future Directions and Emerging Concepts in Mek/pi3k Pathway Research

Investigation of Optimal Dosing Schedules for Combined Inhibitors in Preclinical Models

A significant challenge in combining MEK and PI3K inhibitors is managing toxicities that can limit the administration of doses high enough to be effective. Preclinical research has therefore focused on exploring alternative dosing schedules to improve the therapeutic window. Studies have shown that continuous, daily administration of combined inhibitors is not always necessary to achieve an anti-tumor response.

Intermittent dosing, where one or both drugs are given on alternate days or in a "21 days on, 7 days off" schedule, has been tested in preclinical models. aacrjournals.org This approach has been shown to allow for higher, more tolerable doses to be administered. aacrjournals.org For example, studies with the MEK inhibitor GDC-0973 and the PI3K inhibitor GDC-0941 found that intermittent dosing was sufficient to induce apoptosis and inhibit tumor growth in BRAF and KRAS mutant cancer models. aacrjournals.org These findings suggest that sustained exposure may not be required for maximal efficacy, as the downstream effects on apoptotic biomarkers can persist even with intermittent pathway inhibition. aacrjournals.org Preclinical work has also experimented with high-dose intermittent schedules for PI3K inhibitors alone, which effectively blocked downstream signaling and induced tumor regression, facilitating combinations with other agents.

The table below summarizes key preclinical findings related to dosing schedules for combined MEK and PI3K pathway inhibition.

| Inhibitor Combination | Dosing Schedule Explored | Key Preclinical Finding | Cancer Model(s) |

| GDC-0973 (MEK) + GDC-0941 (PI3K) | Intermittent vs. Continuous | Intermittent dosing was sufficient for efficacy and triggered robust apoptosis. | BRAF & KRAS mutant cancers |

| Pictilisib (PI3K) + MEK inhibitor | Intermittent (every 3 days) | Enabled combination and blocked xenograft growth. | KRAS or BRAF mutant xenografts |

| AZD8835 (PI3Kα/β) | Intermittent High-Dose | Effectively blocked P-AKT, induced apoptosis, and enabled combinations. | Breast cancer xenografts |

Exploration of Dual Pathway Inhibition beyond Oncology (e.g., Reproductive Biology)

While oncology has dominated MEK/PI3K research, the fundamental role of these pathways in cell proliferation, survival, and differentiation makes them relevant to other fields, notably reproductive biology. Dysregulation of the MEK/ERK and PI3K/AKT pathways is implicated in the pathophysiology of endometriosis, a common gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. researchgate.netresearchgate.netmdpi.com In ectopic endometrial cells, growth factors and cytokines activate these pathways, promoting proliferation, adhesion, migration, and resistance to apoptosis. researchgate.net Studies have shown that levels of phosphorylated AKT are consistently higher in endometriotic stromal cells, and this overactivation of the PI3K/AKT pathway contributes to a reduced decidualization response. nih.gov Inhibition of the PI3K/AKT pathway in these cells was shown to increase the expression of key decidualization markers like FOXO1 and IGFBP1. nih.gov

The pathways are also critical for fertility. In granulosa cells, which are essential for follicle development, both the PI3K/AKT and MEK-ERK1/2 pathways are activated by follicle-stimulating hormone (FSH) and growth factors. bioscientifica.com Activation of AKT signaling is considered essential for female fertility, with studies in mice showing that its absence leads to impaired follicular development and oocyte growth. bioscientifica.com The PI3K/AKT pathway also plays a role in the communication between the oocyte and surrounding cumulus cells. bioscientifica.com Research using inhibitors in granulosa cells has helped to perform comparative analyses of the transcriptomic changes induced by each pathway, identifying genes that are commonly or uniquely regulated. bioscientifica.comscienceopen.com Furthermore, these signaling cascades are involved in regulating the proliferation and differentiation of germ cells during spermatogenesis, highlighting their importance in male reproductive function. frontiersin.org Given their central role, the targeted inhibition of these pathways is being investigated as a potential non-hormonal therapeutic strategy for conditions like endometriosis. researchgate.net

Identification of Novel Therapeutic Targets Within or Downstream of MEK/PI3K Pathways

As resistance to MEK and PI3K inhibitors can emerge, research is focused on identifying other critical nodes within or downstream of these pathways for therapeutic intervention. The mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of the PI3K/AKT pathway, is a major focus. mdpi.com Because mTOR integrates signals regulating cell growth and protein synthesis, it is a logical target for dual inhibition strategies. mdpi.comaacrjournals.org Preclinical studies have evaluated the combination of MEK inhibitors with dual PI3K/mTOR inhibitors, such as BEZ235, which has shown to cause significant tumor growth delays in certain models. mdpi.com

Beyond mTOR, other downstream targets are being explored. The pro-apoptotic proteins of the Bcl-2 family are regulated by both the MEK and PI3K pathways, and their modulation is a key mechanism through which combined inhibition induces cell death. aacrjournals.org Another area of investigation is the cell cycle machinery. The expression of G1 cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression can be regulated by PI3K/AKT signaling, making them potential co-targets. physiology.org Additionally, feedback mechanisms that lead to pathway reactivation are a source of novel targets. For instance, inhibition of one pathway can sometimes lead to the compensatory upregulation of the other, often through receptor tyrosine kinases (RTKs) like EGFR or HER3. aacrjournals.org This suggests that a triple combination of MEK, PI3K, and RTK inhibitors might be necessary in some contexts. Autophagy, a cellular recycling process that can act as a survival mechanism, has also been identified as a process elicited by MEK inhibition, suggesting that autophagy inhibitors could be combined to enhance therapeutic effects.

Elucidating the Role of Specific PI3K Isoforms (e.g., PI3Kβ/δ) in Combination Strategies

The Class I PI3K family consists of four isoforms: p110α, p110β, p110δ, and p110γ. aacrjournals.org These isoforms have different expression patterns and roles in cellular signaling, which has significant implications for targeted therapy. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells. aacrjournals.org This tissue-specific expression has made the delta and gamma isoforms attractive targets for B-cell malignancies. aacrjournals.org

The rationale for developing isoform-specific inhibitors is twofold: to increase efficacy in cancers dependent on a particular isoform and to reduce the toxicities associated with pan-PI3K inhibitors, such as hyperglycemia, which is linked to p110α inhibition. aacrjournals.org In the context of combination strategies with MEK inhibitors, understanding isoform dependence is crucial. For example, tumors with PTEN loss, a common event in cancer, often show a reliance on the p110β isoform. nih.gov However, studies in endometrial cancer cell lines with PTEN mutations showed that inhibition of p110β alone was not sufficient and that combined inhibition with a p110α inhibitor was needed to reduce cell viability. nih.gov This suggests that in some genetic contexts, multiple isoforms may need to be targeted.

The compound Mek/PI3K-IN-2 is an example of an agent that targets specific isoforms, with activity against p110α and p110δ, in addition to MEK1. medchemexpress.com This profile could be advantageous in tumors where both of these isoforms play a role. Research continues to define which tumor types and mutation profiles are dependent on specific PI3K isoforms to better guide combination strategies. nih.govnih.gov

The table below outlines the primary roles and therapeutic focus of the main Class I PI3K isoforms.

| PI3K Isoform | Primary Tissue Expression | Role in Cancer and Combination Strategies |

| p110α (alpha) | Ubiquitous | Frequently mutated in cancer (e.g., PIK3CA mutations). A key target in many solid tumors. Inhibition is linked to metabolic side effects like hyperglycemia. aacrjournals.org |

| p110β (beta) | Ubiquitous | Implicated in tumors with PTEN loss. Often requires co-targeting with other isoforms or pathways for maximal effect. nih.gov |

| p110δ (delta) | Primarily Hematopoietic | A major target in B-cell malignancies like leukemia and lymphoma. aacrjournals.org Targeted by inhibitors like idelalisib (B1684644) and the dual inhibitor this compound. medchemexpress.comaacrjournals.org |

| p110γ (gamma) | Primarily Hematopoietic | Involved in the tumor microenvironment and immune cell signaling. Targeted by dual inhibitors like duvelisib (B560053) for hematologic cancers. aacrjournals.org |

Computational Modeling and Systems Biology Approaches for Pathway Interactions

The extensive crosstalk and feedback loops between the MEK/ERK and PI3K/AKT pathways create a complex signaling network that is difficult to predict with traditional experimental approaches alone. nih.gov Computational modeling and systems biology have emerged as powerful tools to analyze these intricate interactions and guide therapeutic strategies. mdpi.comnih.gov

These approaches integrate experimental data from proteomics and genomics into mathematical models that can simulate the dynamic behavior of the signaling network. nih.gov By running in silico experiments, researchers can predict how the network will respond to the inhibition of specific nodes, either alone or in combination. mdpi.comnih.gov For example, computational models have been developed to simulate the pathway interactions in melanoma, helping to analyze the cascade of reactions responsible for tumor development and to understand mechanisms of resistance to BRAF inhibitors. nih.gov

A systems biology approach can also be used to infer the underlying "wiring" of the network in different cancer cell lines, revealing how pathway connectivity differs between them. aacrjournals.org This can help identify which nodes are most critical in a given tumor and predict the most effective combination of targeted therapies for a specific cancer based on its actual operational network. aacrjournals.org Such models can accelerate the drug discovery process by prioritizing the most promising therapeutic combinations for preclinical validation, potentially leading to more personalized and effective cancer treatments. mdpi.comnih.gov

Q & A

Q. What are the primary molecular targets and mechanisms of action of MEK/PI3K-IN-2 in cancer research?

this compound is a dual inhibitor targeting both MEK (mitogen-activated protein kinase kinase) and PI3K (phosphoinositide 3-kinase) pathways. It suppresses phosphorylation of downstream effectors like pAKT (Akt Ser473) and pERK1/2 (Thr202/Tyr204), critical for cell proliferation and survival. Methodologically, Western blotting is used to validate target inhibition, while cell viability assays (e.g., MTT) assess cytotoxic effects .

How can the FINER criteria guide the formulation of research questions on this compound’s efficacy in preclinical models?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example:

Q. What in vitro assays are recommended to assess this compound’s inhibitory activity?

Key assays include:

Q. Which animal models are most appropriate for studying this compound’s antitumor efficacy?

Patient-derived xenografts (PDX) or genetically engineered mouse models (GEMM) with mutations in PI3K/Akt or MAPK pathways are optimal. These models recapitulate human tumor heterogeneity and resistance mechanisms, enabling translational relevance .

Advanced Research Questions

Q. How to design a combination therapy study integrating this compound with other targeted inhibitors to overcome resistance?

- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) across dose matrices.

- Resistance models : Employ this compound-resistant cell lines generated via chronic exposure.

- Mechanistic validation : RNA sequencing to identify compensatory pathways activated post-treatment. Reference preclinical synergy data from Afuresertib (Akt inhibitor) combinations .

Q. What methodologies resolve contradictory data between in vitro and in vivo responses to this compound?

- Comparative pharmacokinetics : Measure drug concentrations in plasma vs. tumor tissue via LC-MS/MS.

- Microenvironmental factors : Use 3D co-culture systems (e.g., tumor-associated fibroblasts) to mimic in vivo conditions.

- Statistical reconciliation : Apply mixed-effects models to account for variability in animal studies .

Q. How can the PICOT framework be adapted for preclinical studies evaluating this compound’s long-term toxicity?

Modify PICOT elements:

- Population : Immunocompromised mice with xenografts.

- Intervention : Oral administration (50 mg/kg, twice weekly).

- Comparison : Vehicle control vs. standard-of-care (e.g., trametinib).

- Outcome : Organ toxicity (histopathology) and survival rates.

- Time : 8-week observation post-treatment. This structure ensures systematic evaluation of safety .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in heterogeneous tumor models?

- Stratified analysis : Group tumors by genetic subtype (e.g., PTEN-null vs. wild-type).

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., log-logistic) for IC50 estimation.

- Multivariate ANOVA : Assess interactions between dosage, tumor subtype, and treatment duration .

Q. How to address variability in this compound’s pharmacokinetic profiles across administration routes?

Q. What strategies validate the specificity of this compound in dual pathway inhibition?

- Kinase profiling : Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler).

- Genetic rescue : Overexpress constitutively active Akt or ERK in treated cells to reverse inhibition.

- Off-target assays : RNA-seq to identify unintended gene expression changes .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., phospho-flow cytometry vs. Western blot) .

- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; include power analyses to minimize sample size .

- Translational Gaps : Prioritize PDX models with clinical annotation (e.g., treatment history, mutational load) to bridge preclinical-clinical divides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.